5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride
Overview
Description
5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6ClNOS2. It is a derivative of thiophene and benzothiazole, which are both heterocyclic compounds containing sulfur and nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride typically involves the reaction of 5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride. The reaction can be represented as follows:
5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid+Thionyl chloride→5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols: Formed by reduction of the acyl chloride group.
Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.
Scientific Research Applications
5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid: The precursor to the acyl chloride derivative.
2-(Benzo[d]thiazol-2-yl)thiophene: A related compound with similar structural features.
5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamide: An amide derivative with potential biological activity.
Uniqueness
5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNOS2/c13-11(15)9-5-6-10(16-9)12-14-7-3-1-2-4-8(7)17-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPUMJLXVQEVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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